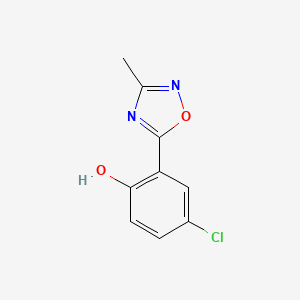

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol

Descripción general

Descripción

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Mecanismo De Acción

Target of Action

activities . They are known to act against various microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property might play a role in their interaction with biological targets.

Biochemical Pathways

1,2,4-oxadiazoles have been reported to show a broad range of biological activities, implying that they may affect multiple biochemical pathways .

Result of Action

Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective activities , suggesting that they may inhibit the growth of various microorganisms.

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against certain bacterial enzymes, thereby disrupting bacterial cell wall synthesis and leading to antibacterial effects . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, it has been observed to modulate cell signaling pathways, particularly those involved in inflammation. By inhibiting key enzymes in these pathways, this compound reduces the expression of pro-inflammatory genes and decreases the production of inflammatory mediators . This modulation of cellular processes underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their activity and preventing the synthesis of essential cell wall components . In mammalian cells, the compound interacts with signaling proteins, leading to the inhibition of enzyme activity and subsequent downregulation of pro-inflammatory gene expression . These molecular interactions are critical for the compound’s antibacterial and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been investigated in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its antibacterial and anti-inflammatory effects persist, indicating sustained activity

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed important insights. At low to moderate doses, the compound exhibits significant antibacterial and anti-inflammatory effects without causing toxicity . At higher doses, some adverse effects, such as liver toxicity and gastrointestinal disturbances, have been reported . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility and facilitate excretion . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacodynamics. The compound is efficiently transported across cell membranes, likely through passive diffusion . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, some studies suggest that it may also accumulate in the nucleus, potentially influencing gene expression . The specific targeting signals or post-translational modifications that direct its subcellular localization remain to be fully characterized.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenol with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atom can result in various substituted phenols .

Aplicaciones Científicas De Investigación

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the oxadiazole ring.

Materials Science: It is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the phenolic and chloro substituents.

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid: A precursor in the synthesis of 4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol.

4-Chlorophenol: Another precursor that contributes to the phenolic and chloro substituents in the final compound.

Uniqueness

This compound is unique due to the combination of the oxadiazole ring with a phenolic group and a chlorine substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler oxadiazoles or phenols .

Actividad Biológica

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. The compound features a phenolic structure with a chloro substituent and a 1,2,4-oxadiazole ring, which contributes to its biological properties.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial activity. For instance, derivatives of oxadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These values suggest that the compound exhibits a broad spectrum of activity against multiple bacterial strains, with varying degrees of potency depending on the specific structure of the derivative tested .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties. Notably, it has been effective against Candida albicans and Fusarium oxysporum:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The presence of halogen substituents in similar compounds has been correlated with enhanced bioactivity, indicating that structural modifications can significantly influence efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and type of substituents on the phenolic ring and oxadiazole moiety are crucial for enhancing biological activity. For example:

- Chloro Substituents : The presence of chlorine atoms has been associated with increased potency against both bacterial and fungal strains.

- Oxadiazole Ring Modifications : Variations in the oxadiazole structure can lead to significant changes in antimicrobial activity.

A study highlighted that derivatives with longer carbon chains between the oxadiazole and phenolic components exhibited improved activity compared to those with shorter linkers .

Case Studies

Case Study 1: Antimicrobial Efficacy Assessment

A recent study evaluated a series of oxadiazole derivatives, including this compound, against a panel of microbial strains. The results indicated that compounds with specific structural features consistently showed higher antimicrobial efficacy compared to their counterparts lacking those features.

Case Study 2: In Vivo Studies

In vivo assessments have demonstrated that certain derivatives exhibit not only antimicrobial effects but also low toxicity profiles when administered at therapeutic doses. This is particularly relevant for potential therapeutic applications in treating infections caused by resistant bacterial strains .

Propiedades

IUPAC Name |

4-chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-5-11-9(14-12-5)7-4-6(10)2-3-8(7)13/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOANZAOUANFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.